molecular formula C8H12N4O4 B12919746 Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate CAS No. 55441-55-9

Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate

Katalognummer: B12919746
CAS-Nummer: 55441-55-9
Molekulargewicht: 228.21 g/mol
InChI-Schlüssel: IJSKPKANDQNEHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate is a chemical compound belonging to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a pyrimidine ring, makes it a valuable subject for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate typically involves the reaction of 6-aminouracil with ethyl oxochloroacetate. This reaction yields ethyl 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetate, which can further react with various amines to produce the desired carbamate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction, with optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can form various derivatives through condensation with aldehydes and ketones.

Common Reagents and Conditions:

    Ethyl oxochloroacetate: Used in the initial synthesis step.

    Various amines: Used to form different carbamate derivatives.

    Catalysts: Acid or base catalysts may be used to facilitate reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or antitumor activity .

Vergleich Mit ähnlichen Verbindungen

Comparison: Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate is unique due to its specific ethyl carbamate group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Eigenschaften

CAS-Nummer

55441-55-9

Molekularformel

C8H12N4O4

Molekulargewicht

228.21 g/mol

IUPAC-Name

ethyl N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)carbamate

InChI

InChI=1S/C8H12N4O4/c1-3-16-8(15)10-4-5(9)12(2)7(14)11-6(4)13/h3,9H2,1-2H3,(H,10,15)(H,11,13,14)

InChI-Schlüssel

IJSKPKANDQNEHA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=C(N(C(=O)NC1=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.